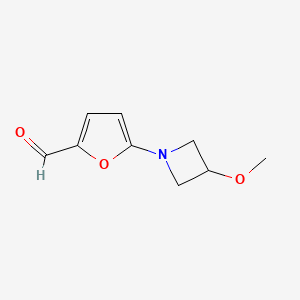
5-(3-Methoxyazetidin-1-yl)furan-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Methoxyazetidin-1-yl)furan-2-carbaldehyde is an organic compound that features a furan ring substituted with a methoxyazetidinyl group and an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxyazetidin-1-yl)furan-2-carbaldehyde can be achieved through multi-component condensation reactions. One common method involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with pyruvic acid and different aromatic amines under reflux conditions in acetic acid . This method provides good to high yields and short reaction times.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multi-component condensation and the use of efficient catalysts and reaction conditions can be applied to scale up the synthesis for industrial purposes.
化学反応の分析
Types of Reactions
5-(3-Methoxyazetidin-1-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products Formed
Oxidation: 5-(3-Methoxyazetidin-1-yl)furan-2-carboxylic acid.
Reduction: 5-(3-Methoxyazetidin-1-yl)furan-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-(3-Methoxyazetidin-1-yl)furan-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-(3-Methoxyazetidin-1-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
5-Hydroxymethylfuran-2-carbaldehyde: Similar structure but with a hydroxymethyl group instead of a methoxyazetidinyl group.
Furan-2,5-dicarbaldehyde: Contains two aldehyde groups on the furan ring.
5-(1,3-Dioxolan-2-yl)-2-furylaldehyde: Features a dioxolane ring fused to the furan ring.
Uniqueness
5-(3-Methoxyazetidin-1-yl)furan-2-carbaldehyde is unique due to the presence of the methoxyazetidinyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development .
特性
分子式 |
C9H11NO3 |
|---|---|
分子量 |
181.19 g/mol |
IUPAC名 |
5-(3-methoxyazetidin-1-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C9H11NO3/c1-12-8-4-10(5-8)9-3-2-7(6-11)13-9/h2-3,6,8H,4-5H2,1H3 |
InChIキー |
CGDPAYPTGMJLDX-UHFFFAOYSA-N |
正規SMILES |
COC1CN(C1)C2=CC=C(O2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


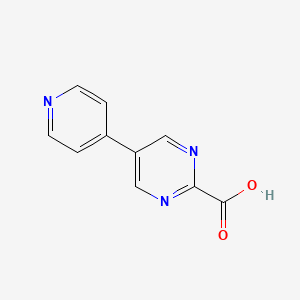
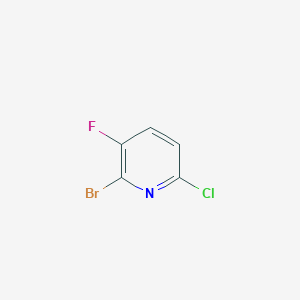
![7,8-Dimethyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B13163761.png)

![[(4-Bromo-3-cyclopropyl-3-methylbutoxy)methyl]benzene](/img/structure/B13163777.png)
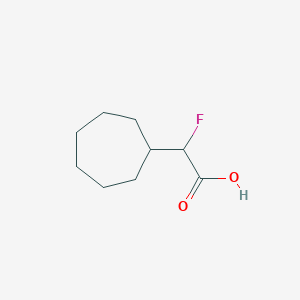
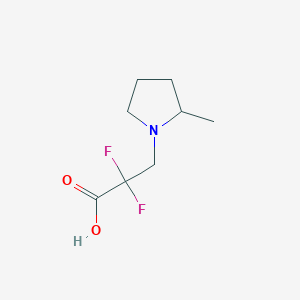


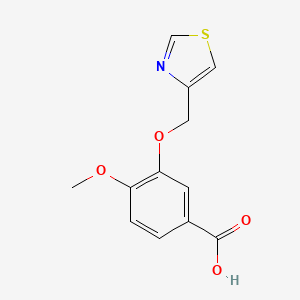
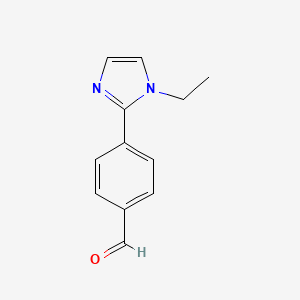
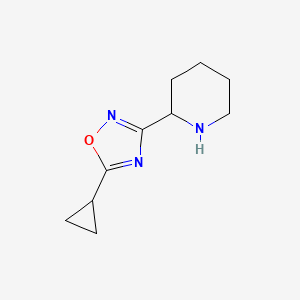
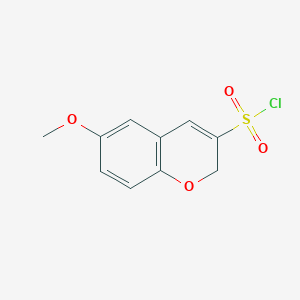
![2-(2-Aminoethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-ol](/img/structure/B13163843.png)
